molecular formula C15H12O5 B1149822 Naringenin chalcone CAS No. 25515-46-2

Naringenin chalcone

Cat. No.: B1149822
CAS No.: 25515-46-2
M. Wt: 272.25 g/mol
InChI Key: YQHMWTPYORBCMF-ZZXKWVIFSA-N
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Description

Naringenin chalcone, also known as chalconaringenin or isosalipurpol, is a common chalconoid. It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase, a key enzyme in the phenylpropanoid pathway. This compound can spontaneously cyclize to naringenin, a flavanone . This compound is widely distributed in citrus fruits and is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Naringenin chalcone primarily targets inflammatory cytokines, such as interleukin (IL)-6 . It also targets macrophages and T cells, preventing the secretion of tumor necrosis factor-alpha (TNF-α) and IL-6 . These targets play a crucial role in the body’s immune response, and their modulation can help manage inflammatory conditions.

Mode of Action

this compound interacts with its targets by suppressing the production of inflammatory cytokines . It also inhibits the release of the Hepatitis C virus from infected cells, thereby lowering the viral load in the bloodstream . Furthermore, it can spontaneously cyclize to naringenin, a process catalyzed by chalcone isomerase in plant cells .

Biochemical Pathways

The biosynthesis of this compound involves a six-step process catalyzed by enzymes such as phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase . This process is part of the phenylpropanoid pathway, which is key to the synthesis of flavonoids .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion to naringenin in phase-I metabolism, followed by subsequent phase-II metabolism to p-coumaric acid or p-hydroxy benzoic acid . This compound shows low dissolution rate, cell absorption, and bioavailability, which can limit its therapeutic potential .

Result of Action

The action of this compound results in various biological effects. It exhibits anti-inflammatory, anticancer, antioxidant, antitumor, antiviral, antibacterial, antiadipogenic, and antidiabetic activities . Its ability to suppress inflammatory cytokine levels mediates its protective effects .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the presence of H-bonded water networks is necessary for the energetically suitable cyclization of this compound, suggesting that this equilibrium will occur in an aqueous intracellular environment rather than in the extracellular and hydrophobic plant cuticles .

Biochemical Analysis

Biochemical Properties

Naringenin chalcone plays a significant role in biochemical reactions, particularly in the biosynthesis of flavonoids. It interacts with several enzymes, including chalcone synthase and chalcone isomerase . Chalcone synthase catalyzes the formation of this compound from 4-coumaroyl-CoA and malonyl-CoA, while chalcone isomerase facilitates its cyclization to naringenin . Additionally, this compound has been shown to interact with phenylalanine ammonia-lyase, 4-coumarate-CoA ligase, and CHI-like proteins, which are involved in its biosynthetic pathway .

Cellular Effects

This compound influences various cellular processes. It has been reported to exhibit antioxidant, anti-inflammatory, antibacterial, and anticancer activities . In cellular models, this compound has been shown to modulate cell signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects suggest that this compound can impact gene expression and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . This compound also modulates the activity of transcription factors like NF-κB, leading to changes in gene expression . Additionally, it can interact with proteins involved in the antioxidant response, enhancing the cellular defense against oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, this compound’s antioxidant properties may diminish over time due to degradation, affecting its efficacy in long-term experiments . Additionally, the temporal dynamics of its interactions with cellular targets can impact its overall biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily the phenylpropanoid pathway . It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by chalcone synthase and can be converted to naringenin by chalcone isomerase . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in flavonoid biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to be absorbed and transported by intestinal epithelial cells via active transport pathways involving P-glycoprotein . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and intestines, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Studies have shown that chalcone isomerase, the enzyme responsible for converting this compound to naringenin, is localized in the cytoplasm, nucleus, and plastids of plant cells . This localization pattern suggests that this compound may have distinct functions in different cellular compartments, contributing to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naringenin chalcone is synthesized from 4-coumaroyl-CoA and malonyl-CoA through the action of chalcone synthase. This enzyme catalyzes the formation of this compound, which can then cyclize to form naringenin . The reaction conditions typically involve the presence of chalcone synthase and appropriate substrates under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly citrus fruits. The extraction process may include acid hydrolysis and enzymatic hydrolysis to release the compound from its glycoside forms . Additionally, metabolic engineering techniques have been employed to enhance the production of this compound in microbial systems such as Saccharomyces cerevisiae .

Comparison with Similar Compounds

Naringenin chalcone is unique among chalcones due to its specific biological activities and structural properties. Similar compounds include:

This compound stands out due to its wide range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHMWTPYORBCMF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043553
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25515-46-2, 73692-50-9, 5071-40-9
Record name Naringenin chalcone
Source CAS Common Chemistry
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Record name Naringenin chalcone
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Record name Naringenin chalcone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one
Source EPA DSSTox
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Record name Naringenin chalcone
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Record name NARINGENIN CHALCONE
Source FDA Global Substance Registration System (GSRS)
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Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

184 °C
Record name Chalconaringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029631
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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